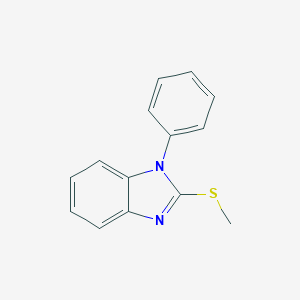![molecular formula C19H18N4O4S B398116 8-[4-(Benzenesulfonyl)piperazin-1-yl]-5-nitroquinoline](/img/structure/B398116.png)
8-[4-(Benzenesulfonyl)piperazin-1-yl]-5-nitroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[4-(Benzenesulfonyl)piperazin-1-yl]-5-nitroquinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(Benzenesulfonyl)piperazin-1-yl]-5-nitroquinoline typically involves multiple steps. One common method starts with the nitration of quinoline to introduce the nitro group at the 5-position. This is followed by the sulfonylation of piperazine with benzenesulfonyl chloride to form the benzenesulfonyl-piperazine intermediate. Finally, the two intermediates are coupled under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
化学反应分析
Types of Reactions
8-[4-(Benzenesulfonyl)piperazin-1-yl]-5-nitroquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinoline derivatives with different oxidation states.
Reduction: Formation of amino-quinoline derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
8-[4-(Benzenesulfonyl)piperazin-1-yl]-5-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8-[4-(Benzenesulfonyl)piperazin-1-yl]-5-nitroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The benzenesulfonyl-piperazine moiety can interact with proteins and enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
- 2-[4-(Benzenesulfonyl)piperazin-1-yl]-4,8-dimethylquinoline
- 4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile
Comparison
8-[4-(Benzenesulfonyl)piperazin-1-yl]-5-nitroquinoline is unique due to the presence of both the nitro group and the benzenesulfonyl-piperazine moiety. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, the nitro group can undergo specific redox reactions, while the benzenesulfonyl-piperazine moiety can interact with different molecular targets, making it a versatile compound for various applications.
属性
分子式 |
C19H18N4O4S |
|---|---|
分子量 |
398.4g/mol |
IUPAC 名称 |
8-[4-(benzenesulfonyl)piperazin-1-yl]-5-nitroquinoline |
InChI |
InChI=1S/C19H18N4O4S/c24-23(25)17-8-9-18(19-16(17)7-4-10-20-19)21-11-13-22(14-12-21)28(26,27)15-5-2-1-3-6-15/h1-10H,11-14H2 |
InChI 键 |
NVOPFPCMVCHXKJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3)S(=O)(=O)C4=CC=CC=C4 |
规范 SMILES |
C1CN(CCN1C2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3)S(=O)(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(4-acetyl-1-piperazinyl)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B398033.png)
![N-(2,6-dimethylphenyl)-2-{2-[(3,4-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B398034.png)
![2-{2-[(2-bromophenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B398036.png)
![2-{3-ethyl-2-[(3-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B398037.png)
![2-{3-ethyl-2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B398039.png)
![2-{2-[(3-acetylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B398040.png)
![N-(4-isopropylphenyl)-2-{3-methyl-2-[(2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B398041.png)
![N-(5-chloro-2-methoxyphenyl)-2-{2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B398042.png)
![2-[3-allyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B398043.png)
![2-{3-allyl-2-[(3-chloro-4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B398048.png)

![2-[3-allyl-2-({5-nitro-2-methylphenyl}imino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-chloro-2,5-dimethoxyphenyl)acetamide](/img/structure/B398053.png)
![2-{3-allyl-2-[(3,4-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B398055.png)
![2-[2-(3-chloro-4-methylanilino)-4-oxo-1,3-thiazol-5-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B398056.png)
